N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
The compound “N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is likely to influence the compound’s physical and chemical properties, as well as its biological activity.Scientific Research Applications
Synthesis of Potential Antiulcer Agents
A study focused on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting their potential as antiulcer agents (Starrett et al., 1989).
Advances in Cyanation Reactions
Research on the selective bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation developed an efficient methodology. This process, catalyzed by Cp*Rh(III), exhibits broad functional group tolerance and enables high yields of cyanated imidazopyridines, demonstrating the utility of this approach in synthesizing complex cyanated structures (Zhu et al., 2017).
Development of Imidazo[1,2-a]pyrimidines
Another study presented a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, highlighting a novel pathway for creating imidazopyrimidin-3-ylsulfonamides. This work contributes to the synthetic chemistry field by providing a new route to synthesize imidazo[1,2-a]pyrimidines with potential applications in drug development (Rozentsveig et al., 2014).
N-Heterocyclic Carbene Applications
Research into ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand demonstrates the versatility of imidazo[1,2-a]pyridine derivatives in catalysis. These complexes show promise in various catalytic applications, including the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).
Mechanism of Action
Target of action
Imidazo[1,2-a]pyridines are known to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of action
The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its targets. For example, some imidazo[1,2-a]pyridines work by blocking γ-aminobutyric acid receptors .
Biochemical pathways
The biochemical pathways affected by imidazo[1,2-a]pyridines can also vary. For instance, some compounds in this class can inhibit certain kinases .
Result of action
The molecular and cellular effects of imidazo[1,2-a]pyridines can include changes in cell signaling, gene expression, and other cellular processes .
properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-20(13-15-12-19-18-7-5-6-10-21(15)18)25(22,23)16-8-9-17(24-3)14(2)11-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFLVDJZIWYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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